Cas no 2137839-80-4 (1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo-)

1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo-, is a heterocyclic organic compound featuring a benzopyran core substituted with a nitrile group at the 3-position and a methyl group at the 6-position. Its structure, incorporating both a cyano and a ketone functionality, makes it a versatile intermediate in synthetic organic chemistry, particularly for the preparation of pharmacologically active molecules or fine chemicals. The compound's rigid bicyclic framework and electron-withdrawing groups enhance its utility in cyclization and condensation reactions. Its stability under standard conditions and well-defined reactivity profile facilitate its use in controlled synthetic transformations, offering reproducibility in complex organic syntheses.
1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo- structure
2137839-80-4 structure
商品名:1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo-
CAS番号:2137839-80-4
MF:C11H9NO2
メガワット:187.194662809372
CID:5258940

1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo- 化学的及び物理的性質

名前と識別子

    • 1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo-
    • インチ: 1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-12)14-11(10)13/h2-4,9H,5H2,1H3
    • InChIKey: WXJRFHVMOBYDCR-UHFFFAOYSA-N
    • ほほえんだ: C1(C#N)OC(=O)C2=CC=C(C)C=C2C1

1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-397030-0.1g
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
2137839-80-4 95.0%
0.1g
$867.0 2025-03-16
Enamine
EN300-397030-0.25g
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
2137839-80-4 95.0%
0.25g
$906.0 2025-03-16
Enamine
EN300-397030-2.5g
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
2137839-80-4 95.0%
2.5g
$1931.0 2025-03-16
Enamine
EN300-397030-0.05g
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
2137839-80-4 95.0%
0.05g
$827.0 2025-03-16
Enamine
EN300-397030-10.0g
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
2137839-80-4 95.0%
10.0g
$4236.0 2025-03-16
Enamine
EN300-397030-5.0g
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
2137839-80-4 95.0%
5.0g
$2858.0 2025-03-16
Enamine
EN300-397030-1.0g
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
2137839-80-4 95.0%
1.0g
$986.0 2025-03-16
Enamine
EN300-397030-0.5g
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
2137839-80-4 95.0%
0.5g
$946.0 2025-03-16

1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo- 関連文献

1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo-に関する追加情報

1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo

The compound with CAS No. 2137839-80-4, known as 1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzopyrans, which are fused bicyclic structures consisting of a benzene ring and a pyran ring. The presence of the cyano group (-CN) at the 3-position and the methyl group (-CH₃) at the 6-position introduces unique electronic and steric properties to the molecule.

Recent studies have highlighted the importance of benzopyran derivatives in drug discovery due to their diverse biological activities. For instance, 1H-2-Benzopyran derivatives have been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. The cyano group in this compound is particularly interesting as it can act as an electron-withdrawing group, influencing the reactivity and bioavailability of the molecule. Additionally, the methyl group at the 6-position may play a role in modulating the pharmacokinetic properties of the compound.

One of the most promising applications of 1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo lies in its potential as a lead compound for developing new therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to various inflammatory diseases, including arthritis and cardiovascular disorders. The compound's ability to modulate these enzymes suggests its potential as an anti-inflammatory agent with reduced side effects compared to conventional drugs.

Moreover, recent advancements in synthetic chemistry have enabled the efficient synthesis of benzopyran derivatives through various routes. For example, one approach involves the condensation of aromatic aldehydes with ketones or alcohols under specific reaction conditions. This has opened up new avenues for scaling up the production of 1H-2-Benzopyran derivatives, making them more accessible for preclinical studies.

The structural uniqueness of 1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo also makes it a valuable tool in medicinal chemistry for studying structure-activity relationships (SAR). By modifying substituents at different positions on the benzopyran ring, researchers can gain insights into how these changes affect biological activity. This knowledge is crucial for optimizing lead compounds into clinically viable drugs.

In terms of pharmacokinetics, the methyl group at the 6-position may enhance the compound's lipophilicity, potentially improving its absorption and bioavailability. However, further studies are required to fully understand its pharmacokinetic profile and safety profile in vivo.

Looking ahead, collaborative efforts between chemists and biologists are expected to unlock new therapeutic applications for 1H-2-Benzopyran derivatives. With ongoing research into their mechanisms of action and optimization strategies, this class of compounds holds great promise for addressing unmet medical needs in inflammation-related diseases.

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